Boc-bAla-Trp-Met-Asp-Abu-NH2
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Overview
Description
Boc-bAla-Trp-Met-Asp-Abu-NH2: is a synthetic peptide composed of the amino acids Boc-β-alanine, tryptophan, methionine, aspartic acid, and α-aminobutyric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-bAla-Trp-Met-Asp-Abu-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (Abu-NH2) to a solid resin. Each subsequent amino acid is then added sequentially, using coupling reagents such as HBTU or DIC, and protected by Boc (tert-butyloxycarbonyl) groups to prevent unwanted side reactions. The Boc group is removed using trifluoroacetic acid (TFA) to expose the amino group for the next coupling step .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Boc-bAla-Trp-Met-Asp-Abu-NH2 can undergo various chemical reactions, including:
Substitution: The Boc group can be substituted with other protecting groups or removed entirely using acidic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, performic acid
Reduction: Dithiothreitol (DTT), β-mercaptoethanol
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone
Reduction: Free thiol groups from disulfide bonds
Substitution: Deprotected amino groups
Scientific Research Applications
Chemistry: Boc-bAla-Trp-Met-Asp-Abu-NH2 is used in the study of peptide chemistry, including the development of new synthetic methods and the exploration of peptide stability and reactivity .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. It serves as a model peptide for understanding the behavior of larger proteins .
Medicine: Its stability and specificity make it a valuable candidate for targeting specific biological pathways .
Industry: In the pharmaceutical industry, this compound is used in the development of diagnostic tools and therapeutic agents. Its unique properties allow for the creation of highly specific and effective treatments .
Mechanism of Action
The mechanism of action of Boc-bAla-Trp-Met-Asp-Abu-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various cellular pathways. The exact mechanism depends on the specific application and target of the peptide .
Comparison with Similar Compounds
- Boc-Trp-Met-Asp-Phe-NH2
- Boc-Gly-Trp-Met-Asp(OBzl)-Phe-NH2
- Boc-Asp(OtBu)-OH
Comparison: Boc-bAla-Trp-Met-Asp-Abu-NH2 is unique due to the presence of β-alanine and α-aminobutyric acid, which confer distinct structural and functional properties. Compared to similar peptides, it may exhibit different stability, reactivity, and biological activity, making it suitable for specific research and industrial applications .
Properties
Molecular Formula |
C32H47N7O9S |
---|---|
Molecular Weight |
705.8 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-amino-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H47N7O9S/c1-6-20(27(33)43)37-30(46)24(16-26(41)42)39-28(44)22(12-14-49-5)38-29(45)23(15-18-17-35-21-10-8-7-9-19(18)21)36-25(40)11-13-34-31(47)48-32(2,3)4/h7-10,17,20,22-24,35H,6,11-16H2,1-5H3,(H2,33,43)(H,34,47)(H,36,40)(H,37,46)(H,38,45)(H,39,44)(H,41,42)/t20-,22-,23-,24-/m0/s1 |
InChI Key |
WNCIKJQZZFAOGE-BIHRQFPBSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CCNC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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